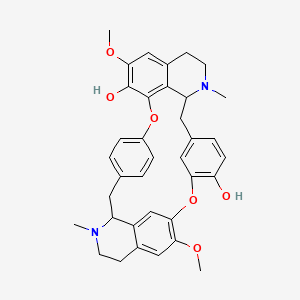
Curine
Overview
Description
Curine is a bisbenzylisoquinoline alkaloid derived from the plant Cissampelos pareira. This compound has garnered significant attention due to its unique pharmacological properties, including its potential as an mTORC1 inhibitor and its neuromuscular blocking activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol, methanol, or acetone to isolate the alkaloid from the plant material . Chemical synthesis routes may involve the formation of bisbenzylisoquinoline structures through condensation reactions of appropriate precursors .
Industrial Production Methods
Industrial production of hayatine may involve large-scale extraction from Cissampelos pareira using optimized solvent extraction techniques. The process may include steps such as maceration, filtration, and purification using chromatographic methods to obtain high-purity hayatine .
Chemical Reactions Analysis
Types of Reactions
Curine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the alkaloid structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the hayatine molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various hayatine derivatives with modified pharmacological properties. These derivatives can be further studied for their potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Curine exerts its effects primarily by inhibiting the mTORC1 pathway. It disrupts the interaction between the mTORC1 complex and its lysosomal adaptor RagA/C by binding to the hydrophobic loop of RagC. This inhibition leads to the downregulation of mTORC1 activities, induction of autophagy, and suppression of cancer cell growth . Additionally, hayatine’s neuromuscular blocking activity is comparable to that of d-tubocurarine chloride, making it a potent myorelaxant .
Comparison with Similar Compounds
Curine is unique among bisbenzylisoquinoline alkaloids due to its dual pharmacological activities as an mTORC1 inhibitor and a neuromuscular blocker. Similar compounds include:
Cissampareine: Another alkaloid from Cissampelos pareira with cytotoxic properties.
Hayatinine: A structurally related alkaloid with similar pharmacological activities.
d-Tubocurarine: A well-known neuromuscular blocker used in clinical settings.
This compound’s unique combination of activities makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZXDRGWBULKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















